molecular formula C8H12N2O5S B11795427 2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid

2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid

Cat. No.: B11795427
M. Wt: 248.26 g/mol
InChI Key: TUQDMZICCBCSEJ-UHFFFAOYSA-N
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Description

2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that features a pyrazole ring substituted with dimethyl and methylsulfonyl groups, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors such as 1,3-diketones with hydrazine derivatives under acidic or basic conditions.

    Introduction of the methylsulfonyl group: This step involves the sulfonation of the pyrazole ring using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the acetic acid moiety: This can be done via an etherification reaction where the pyrazole derivative is reacted with chloroacetic acid in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The methyl groups on the pyrazole ring can be oxidized to form corresponding alcohols or ketones.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of pyrazole derivatives with sulfide groups.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Scientific Research Applications

2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, while the sulfonyl and acetic acid groups can form hydrogen bonds or ionic interactions, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-((1,3-Dimethyl-1H-pyrazol-5-yl)oxy)acetic acid: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.

    2-((1-Methyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid: Has only one methyl group on the pyrazole ring, potentially altering its chemical properties.

Uniqueness

The presence of both dimethyl and methylsulfonyl groups on the pyrazole ring, along with the acetic acid moiety, makes 2-((1,3-Dimethyl-4-(methylsulfonyl)-1H-pyrazol-5-yl)oxy)acetic acid unique

Properties

Molecular Formula

C8H12N2O5S

Molecular Weight

248.26 g/mol

IUPAC Name

2-(2,5-dimethyl-4-methylsulfonylpyrazol-3-yl)oxyacetic acid

InChI

InChI=1S/C8H12N2O5S/c1-5-7(16(3,13)14)8(10(2)9-5)15-4-6(11)12/h4H2,1-3H3,(H,11,12)

InChI Key

TUQDMZICCBCSEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)C)OCC(=O)O)C

Origin of Product

United States

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